3-(Chlorocarbonyl)phenyl 3-nitrobenzoate
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Overview
Description
3-(Chlorocarbonyl)phenyl 3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chlorocarbonyl group attached to a phenyl ring and a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorocarbonyl)phenyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 3-(chlorocarbonyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride, which facilitates the formation of the ester bond. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Chlorocarbonyl)phenyl 3-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be targeted by nucleophiles, leading to the substitution of the chlorine atom.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl esters.
Reduction: Amino derivatives of the original compound.
Hydrolysis: 3-nitrobenzoic acid and 3-(chlorocarbonyl)phenol.
Scientific Research Applications
3-(Chlorocarbonyl)phenyl 3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of polymers and other materials with specific properties.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(Chlorocarbonyl)phenyl 3-nitrobenzoate involves its reactivity towards nucleophiles and reducing agents. The chlorocarbonyl group is electrophilic and can react with nucleophiles, while the nitro group can undergo reduction to form amines. These reactions are facilitated by the electronic properties of the aromatic ring, which can stabilize intermediates formed during the reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-(Chlorocarbonyl)phenyl 4-nitrobenzoate
- 3-(Chlorocarbonyl)phenyl 2-nitrobenzoate
- 3-(Chlorocarbonyl)phenyl benzoate
Uniqueness
3-(Chlorocarbonyl)phenyl 3-nitrobenzoate is unique due to the specific positioning of the nitro group on the benzoate moiety, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to differences in the physical and chemical properties compared to its analogs .
Properties
CAS No. |
89883-01-2 |
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Molecular Formula |
C14H8ClNO5 |
Molecular Weight |
305.67 g/mol |
IUPAC Name |
(3-carbonochloridoylphenyl) 3-nitrobenzoate |
InChI |
InChI=1S/C14H8ClNO5/c15-13(17)9-3-2-6-12(8-9)21-14(18)10-4-1-5-11(7-10)16(19)20/h1-8H |
InChI Key |
FFMZUGDGWVPQDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=CC(=C2)C(=O)Cl |
Origin of Product |
United States |
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